Ethyl 6-chloro-5-(trifluoromethyl)nicotinate
Description
Properties
IUPAC Name |
ethyl 6-chloro-5-(trifluoromethyl)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO2/c1-2-16-8(15)5-3-6(9(11,12)13)7(10)14-4-5/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGMWWKXDMJPOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N=C1)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Esterification with Ethanol
The most straightforward approach involves esterifying 6-chloro-5-(trifluoromethyl)nicotinic acid using ethanol under acidic or coupling-agent-mediated conditions:
Procedure :
- Reagents : 6-Chloro-5-(trifluoromethyl)nicotinic acid, ethanol, H₂SO₄ or dicyclohexylcarbodiimide (DCC)/4-dimethylaminopyridine (DMAP).
- Conditions : Reflux at 78°C (H₂SO₄) or room temperature (DCC/DMAP).
- Yield : 68–89% (acidic) vs. 85–92% (coupling agents).
Challenges :
- Corrosive H₂SO₄ requires neutralization, complicating waste management.
- DCC/DMAP offers milder conditions but incurs higher costs.
Chlorination of Hydroxy or Cyano Precursors
POCl₃-Mediated Chlorination
A high-yielding route involves treating 6-hydroxy-5-(trifluoromethyl)nicotinic acid derivatives with POCl₃:
Procedure :
- Reagents : Ethyl 6-hydroxy-5-(trifluoromethyl)nicotinate, POCl₃, DMF (catalytic).
- Conditions : Reflux at 110°C for 4–6 hours.
- Yield : 80–95%.
Mechanistic Insight :
POCl₃ acts as both chlorinating agent and solvent, with DMF accelerating the reaction via Vilsmeier-Haack intermediate formation.
Oxalyl Chloride for Cyano Group Activation
For cyano-containing precursors, oxalyl chloride enables efficient chlorination:
- Reagents : Ethyl 5-cyano-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate, oxalyl chloride.
- Conditions : 50°C in dichloromethane, 12-hour reaction.
- Yield : 95%.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times while maintaining high yields:
Procedure :
- Reagents : Ethyl 6-hydroxy-2-(trifluoromethyl)pyridine-3-carboxylate, phenyl dichlorophosphate.
- Conditions : Microwave at 170°C for 30 minutes.
- Yield : 68%.
Advantages :
- Rapid heating minimizes side reactions.
- Energy-efficient compared to conventional reflux.
One-Pot Multistep Synthesis
Tandem Amination-Chlorination
A streamlined approach combines amination and chlorination in a single vessel:
- Step 1 : React ethyl 6-oxo-5-(trifluoromethyl)nicotinate with NH₃ in DMSO.
- Step 2 : Treat intermediate with POCl₃ at 80°C.
- Overall Yield : 74%.
Comparative Analysis of Methods
| Method | Reagents | Conditions | Yield | Scalability |
|---|---|---|---|---|
| Direct Esterification | H₂SO₄, ethanol | Reflux, 6–8 h | 68–89% | Moderate |
| POCl₃ Chlorination | POCl₃, DMF | 110°C, 4–6 h | 80–95% | High |
| Microwave-Assisted | Phenyl dichlorophosphate | 170°C, 0.5 h | 68% | Lab-scale |
| Oxalyl Chloride Route | Oxalyl chloride | 50°C, 12 h | 95% | High |
Key Observations :
- POCl₃-based methods dominate industrial settings due to scalability and cost-effectiveness.
- Microwave synthesis suits rapid small-scale production but requires specialized equipment.
Industrial Optimization Strategies
Continuous Flow Reactors
Adopting continuous flow systems enhances safety and yield:
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-chloro-5-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed:
Substitution: Formation of amine or thiol derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Hydrolysis: Formation of 6-chloro-5-(trifluoromethyl)nicotinic acid.
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Intermediate Synthesis: Ethyl 6-chloro-5-(trifluoromethyl)nicotinate is used as an intermediate in synthesizing more complex molecules. Its ability to undergo substitution reactions makes it valuable for creating derivatives with varied functionalities.
- Reactivity Studies: The compound's reactivity can be analyzed through various chemical reactions, providing insights into reaction mechanisms and pathways.
2. Biology:
- Biological Activity Investigation: The compound is studied for its potential interactions with biomolecules, particularly enzymes and receptors. The trifluoromethyl group contributes to its ability to modulate biological activity, making it a candidate for drug development.
- Mechanism of Action: this compound may act as a pharmacophore, targeting specific biological pathways that could lead to therapeutic effects against diseases such as cancer and infections.
3. Medicine:
- Antimicrobial Properties: Research indicates promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating bacterial infections.
- Antitumor Activity: Studies have demonstrated significant antiproliferative effects on various cancer cell lines, indicating potential use in cancer therapy.
- Anti-inflammatory Effects: The compound has shown anti-inflammatory properties, making it a candidate for further investigation in treating inflammatory diseases.
4. Industry:
- Agrochemicals and Pharmaceuticals: Due to its trifluoromethyl group, this compound is utilized in developing agrochemicals and pharmaceuticals. This group enhances biological activity, making the compound suitable for various industrial applications.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| This compound | Trifluoromethyl group; chloro substitution | Antimicrobial, antitumor |
| Ethyl 6-chloro-5-cyano-nicotinate | Cyano group instead of trifluoromethyl | Antiviral activity |
| Ethyl 4-amino-6-chloro-5-fluoronicotinate | Amino and fluoro groups | Modulates enzyme activity |
Case Studies
Antibacterial Screening:
A study evaluated the antibacterial activity of this compound at concentrations of 200 μg/mL and 100 μg/mL against standard antibiotics like streptomycin. The compound demonstrated broad-spectrum activity but was less potent than established antibiotics.
Cytotoxicity Assessment:
In vitro studies assessed the cytotoxic effects on human monocytic cell lines (U937, THP-1). Results indicated significant antiproliferative effects with IC₅₀ values comparable to standard chemotherapeutic agents.
Inflammatory Response Modulation:
Research involving animal models showed that compounds similar to this compound effectively reduced markers of inflammation, suggesting potential therapeutic uses in inflammatory disorders.
Mechanism of Action
The mechanism of action of ethyl 6-chloro-5-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and are a subject of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Electronic Effects
Table 1: Substituent Comparison of Nicotinate Derivatives
Key Insights :
- Chloro vs.
- Cyano vs. CF₃: The cyano group in Ethyl 5-cyano-6-methyl-2-CF₃ nicotinate introduces higher polarity, which could improve solubility but reduce membrane permeability in biological systems .
Ester Group Variations: Ethyl vs. Methyl
Table 2: Ester Group Impact on Physicochemical Properties
| Compound Name | Ester Group | Key Differences |
|---|---|---|
| This compound | Ethyl | Higher lipophilicity; slower metabolic degradation |
| Mthis compound | Methyl | Lower molecular weight; faster clearance |
Key Insights :
Functional Group Additions: Thioamide and Amino Modifications
Table 3: Functional Group-Driven Comparisons
Key Insights :
- The aminocarbonothioyl group in Ethyl 5-(aminocarbonothioyl)-6-methyl-2-CF₃ nicotinate introduces hydrogen-bonding capabilities, which could enhance target binding in enzyme inhibition .
- Amino-substituted analogs (e.g., 6-chloro-5-CF₃ pyridin-3-amine) are pivotal in synthesizing kinase inhibitors, highlighting the versatility of nicotinate scaffolds .
Biological Activity
Ethyl 6-chloro-5-(trifluoromethyl)nicotinate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a trifluoromethyl group, which enhances its lipophilicity and metabolic stability. The molecular formula is C₉H₈ClF₃N₂O₂, with a molecular weight of approximately 278.615 g/mol. The trifluoromethyl group contributes distinct electronic properties that influence the compound's reactivity and interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that the compound may act as a pharmacophore in drug development, targeting various biological pathways. Its mechanism involves binding to molecular targets, thereby modulating their activity, which can lead to therapeutic effects against diseases such as cancer and infections.
Biological Activities
- Antimicrobial Activity : this compound has shown promising results in inhibiting bacterial growth. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .
- Antitumor Activity : The compound has been evaluated for its cytotoxic effects on various cancer cell lines, including non-small cell lung cancer and melanoma. It exhibited significant antiproliferative activity, with IC₅₀ values indicating effective inhibition of cell growth .
- Anti-inflammatory Properties : Research has indicated that derivatives of nicotinic acid compounds, including this compound, possess anti-inflammatory properties, making them candidates for further investigation in inflammatory disease treatment .
Synthesis and Yield
The synthesis of this compound typically involves multi-step reactions starting from ethyl nicotinate. Recent advancements have improved yields significantly, achieving efficiencies up to 73% without extensive purification steps.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| This compound | Trifluoromethyl group; chloro substitution | Antimicrobial, antitumor |
| Ethyl 6-chloro-5-cyano-nicotinate | Cyano group instead of trifluoromethyl | Antiviral activity |
| Ethyl 4-amino-6-chloro-5-fluoronicotinate | Amino and fluoro groups | Modulates enzyme activity |
Case Studies
- Antibacterial Screening : A study screened various derivatives for antibacterial activity at concentrations of 200 μg/mL and 100 μg/mL against standard antibiotics like streptomycin. This compound demonstrated broad-spectrum activity but was less potent than established antibiotics .
- Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of the compound on human monocytic cell lines (U937, THP-1). Results indicated significant antiproliferative effects with IC₅₀ values comparable to standard chemotherapeutic agents .
- Inflammatory Response Modulation : Research involving animal models showed that compounds similar to this compound effectively reduced markers of inflammation, suggesting potential therapeutic uses in inflammatory disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
